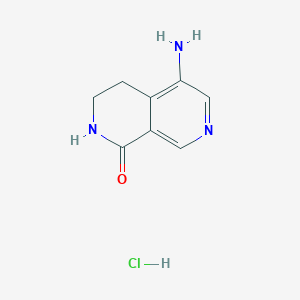

5-Amino-3,4-dihydro-2H-2,7-naphthyridin-1-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-3,4-dihydro-2H-2,7-naphthyridin-1-one hydrochloride is a chemical compound with the molecular formula C8H9N3O.ClH . It belongs to the class of heterocyclic compounds known as naphthyridines . Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest in the synthetic community. Recent achievements toward the synthesis of naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 5-Amino-3,4-dihydro-2H-2,7-naphthyridin-1-one hydrochloride can be represented by the InChI code: 1S/C8H9N3O.ClH/c9-7-4-10-3-6-5(7)1-2-11-8(6)12;/h3-4H,1-2,9H2,(H,11,12);1H .Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .科学的研究の応用

Medicinal Chemistry

The compound belongs to the 1,5-naphthyridine derivatives which have significant importance in the field of medicinal chemistry . Many of these derivatives exhibit a variety of biological activities .

Synthesis of New Chemical Entities

In 2014, new chemical entities of biological interest, such as 7-aryl-1,5-naphthyridin-4-ylureas appeared showing excellent inhibitory activities toward Aurora kinases A and B for the treatment of malignant diseases based on pathological cell proliferation .

Reactivity with Electrophilic or Nucleophilic Reagents

The 1,5-naphthyridine derivatives, including “5-Amino-3,4-dihydro-2H-2,7-naphthyridin-1-one;hydrochloride”, can react with electrophilic or nucleophilic reagents .

Oxidation and Reduction Reactions

These compounds can undergo oxidation and reduction reactions .

Cross-Coupling Reactions

The 1,5-naphthyridine derivatives can participate in cross-coupling reactions .

Formation of Metal Complexes

These compounds can form metal complexes .

Modification of Side Chains

The side chains of these compounds can be modified .

Biological Activity

The 1,5-naphthyridine derivatives, including “5-Amino-3,4-dihydro-2H-2,7-naphthyridin-1-one;hydrochloride”, have been studied for their biological activity .

将来の方向性

Naphthyridines have wide applicability in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest. Efforts are being made to develop more eco-friendly, safe, and atom-economical approaches . The future directions in this field may involve further exploration of the biological activities of naphthyridines and the development of novel synthetic methodologies .

特性

IUPAC Name |

5-amino-3,4-dihydro-2H-2,7-naphthyridin-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O.ClH/c9-7-4-10-3-6-5(7)1-2-11-8(6)12;/h3-4H,1-2,9H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGIAUSZXYLPGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=CN=CC(=C21)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2717663.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2717665.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2717666.png)

![N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2717670.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)

![3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2717673.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B2717678.png)